(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole mechanism of action
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole mechanism of action
For Researchers, Scientists, and Drug Development Professionals
Initial Compound Identification: The molecule of interest, (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, has been identified as a key intermediate in the synthesis of Suvorexant. This guide will focus on the mechanism of action of the final active pharmaceutical ingredient, Suvorexant.
Core Mechanism of Action: Dual Orexin Receptor Antagonism
Suvorexant is a first-in-class dual orexin receptor antagonist (DORA) that functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.[1][2] The orexin system is a primary regulator of the sleep-wake cycle, and by inhibiting this pathway, Suvorexant promotes sleep.[1][3] Unlike traditional hypnotics that potentiate GABAergic neurotransmission leading to broad central nervous system depression, Suvorexant's mechanism is targeted at suppressing wakefulness.[2][4]
The orexin neuropeptides are produced by a small population of neurons in the lateral hypothalamus.[3] These neurons project throughout the brain, promoting arousal and wakefulness.[3] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B binds preferentially to OX2R.[3] Suvorexant's antagonism of both receptors is believed to be crucial for its sleep-promoting effects. Blockade of OX2R is thought to be primarily responsible for suppressing sleep, while antagonism of OX1R may also play a role.[3]
Quantitative Data: Binding Affinity and Functional Potency
The following table summarizes the in vitro binding affinity and functional potency of Suvorexant for human orexin receptors.
| Receptor | Parameter | Value (nM) | Assay Type | Reference |
| OX1R | Ki | 0.55 | Radioligand Binding | [5] |
| Ki | 50 | Radioligand Binding | [6] | |
| OX2R | Ki | 0.35 | Radioligand Binding | [5] |
| Ki | 56 | Radioligand Binding | [6] | |
| pKi | 8.9 ± 0.2 | [3H]-EMPA Binding | [6] | |
| Kb | 65 | Functional Inhibition | [7] | |
| Kb | 56 | Functional Inhibition | [8] |
Signaling Pathways
The binding of orexin-A or orexin-B to their receptors initiates a cascade of intracellular signaling events. OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations. OX2R can couple to both Gq and Gi/o proteins. Suvorexant blocks these downstream signaling events by preventing the initial binding of the orexin neuropeptides.
Experimental Protocols
Radioligand Binding Assay for Orexin Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for orexin receptors.
Materials:
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Cell membranes prepared from CHO or HEK293 cells stably expressing human OX1R or OX2R.
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Radioligand: [³H]-Suvorexant or another suitable labeled orexin receptor antagonist.
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Unlabeled Suvorexant (for determining non-specific binding).
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Test compound.
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Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
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Wash Buffer: 50 mM Tris-HCl, pH 7.4.
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96-well microplates.
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Glass fiber filters (e.g., Whatman GF/C).
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Scintillation cocktail.
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Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following in order:
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50 µL of Assay Buffer.
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50 µL of radioligand at a final concentration close to its Kd.
-
50 µL of either:
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Assay Buffer (for total binding).
-
Unlabeled Suvorexant at a high concentration (e.g., 10 µM) (for non-specific binding).
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Test compound at various concentrations.
-
-
50 µL of cell membrane suspension (containing 5-20 µg of protein).
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-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
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Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a test compound to antagonize orexin-A-induced increases in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
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Cell culture medium.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Orexin-A.
-
Test compound.
-
96-well black-walled, clear-bottom microplates.
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Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and culture overnight to form a confluent monolayer.
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Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the wells and add the dye-loading solution.
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Incubate the plate at 37°C for 60 minutes in the dark.
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-
Compound Pre-incubation:
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Wash the cells with Assay Buffer to remove excess dye.
-
Add Assay Buffer containing various concentrations of the test compound to the wells.
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Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
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Inject a solution of Orexin-A at a concentration that elicits a submaximal response (e.g., EC80).
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Continuously measure the fluorescence intensity for several minutes to record the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the percentage of inhibition of the Orexin-A response against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of dual orexin receptor antagonists like Suvorexant.
References
- 1. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of suvorexant | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. annualreviews.org [annualreviews.org]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
